molecular formula C11H8ClF3O B12965117 6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one

6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B12965117
M. Wt: 248.63 g/mol
InChI Key: ZSAAEOHNHVJKPV-UHFFFAOYSA-N
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Description

6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 7th position on the naphthalenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient synthesis. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthalenones .

Scientific Research Applications

6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-7-(trifluoromethyl)quinoline
  • 2-Chloro-7-(trifluoromethyl)quinoline

Comparison

Compared to similar compounds, 6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, such as the naphthalenone core and the positioning of the chlorine and trifluoromethyl groups.

Properties

Molecular Formula

C11H8ClF3O

Molecular Weight

248.63 g/mol

IUPAC Name

6-chloro-7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H8ClF3O/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5H,1-3H2

InChI Key

ZSAAEOHNHVJKPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)C(F)(F)F)Cl

Origin of Product

United States

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